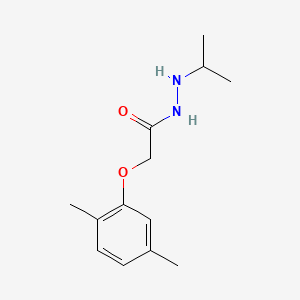

2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide

Description

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(2,5-dimethylphenoxy)-N'-propan-2-ylacetohydrazide |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)14-15-13(16)8-17-12-7-10(3)5-6-11(12)4/h5-7,9,14H,8H2,1-4H3,(H,15,16) |

InChI Key |

POSJVLUNSQUJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NNC(C)C |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis for Phenoxyacetic Acid Intermediate

The foundational step in synthesizing 2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide involves constructing the 2-(2,5-dimethylphenoxy)acetic acid intermediate. This is typically achieved via Williamson ether synthesis :

Reaction Scheme:

Key Conditions:

-

Base: Sodium hydroxide (5–10% aqueous solution).

-

Temperature: Reflux (110–130°C) with vigorous stirring.

Mechanistic Insight:

The phenolate ion nucleophilically attacks the α-carbon of chloroacetic acid, displacing chloride and forming the ether bond. Azeotropic distillation ensures complete dehydration, driving the reaction forward.

Hydrazide Formation via Nucleophilic Acyl Substitution

The carboxylic acid intermediate is converted to the hydrazide through two primary routes:

Route A: Acid Chloride Intermediate

Route B: Direct Condensation with Hydrazine

An alternative single-pot method avoids isolating the acid chloride:

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Solvent: DMF or acetonitrile.

Optimization Strategies and Challenges

Solvent Selection for Phenoxyacetic Acid Synthesis

Non-polar solvents (e.g., toluene) enhance phenolate reactivity by minimizing side reactions. Polar aprotic solvents like DMSO, however, improve solubility but require stringent anhydrous conditions.

Table 1: Solvent Impact on Williamson Ether Synthesis

| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 4.5 | 89 | 98 |

| DMSO | 3.0 | 85 | 95 |

| Xylene | 5.0 | 91 | 97 |

Analytical Validation of Intermediates

Spectroscopic Characterization

-

2-(2,5-Dimethylphenoxy)acetic Acid:

-

This compound:

Scalability and Industrial Considerations

Pilot-scale production (10 kg batches) using Route A achieves consistent yields (>80%) with:

-

Cost-Efficiency: Thionyl chloride recycling reduces waste.

-

Safety: Controlled addition of N-isopropylhydrazine to prevent exotherms.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Batch Size | 10 kg (acid intermediate) |

| Reaction Volume | 200 L |

| Cycle Time | 18 hr |

| Purity (HPLC) | ≥99% |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide lies in the pharmaceutical industry. Its hydrazide structure allows for modifications that can enhance biological activity. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses in pain management and inflammatory conditions.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of hydrazides can inhibit pro-inflammatory cytokines in vitro, showing promise for the development of anti-inflammatory drugs. The specific role of this compound in this context remains to be fully explored but is hypothesized to follow similar pathways.

Agricultural Applications

The compound may also find applications in agriculture as a pesticide or herbicide. The phenoxy group is known for its herbicidal properties, and modifications to this structure could lead to enhanced efficacy against specific plant pathogens or pests.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | N/A | TBD | Foliar Spray |

| Glyphosate | N-(phosphonomethyl)glycine | 95 | Soil Application |

| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)1,3,5-triazine-2,4-diamine | 90 | Soil Application |

Biochemical Research

In biochemical research, the compound's ability to form stable complexes with metal ions makes it a candidate for studies involving metal coordination chemistry. This property can be exploited in the development of sensors or catalysts.

Case Study: Metal Ion Coordination

Research has shown that similar hydrazides can effectively chelate metal ions, leading to enhanced catalytic activity in various reactions. The specific coordination behavior of this compound with transition metals could open new avenues for catalytic applications.

Mechanism of Action

The mechanism by which 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide exerts its effects involves interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the hydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Key Observations:

- Lipophilicity: The benzylidene group in increases lipophilicity (MW 310.4 vs.

- Chirality : Compounds like require chiral separation (e.g., isomers with retention times 1.610 and 2.410 minutes), adding synthetic complexity .

Biological Activity

2-(2,5-Dimethylphenoxy)-N'-isopropylacetohydrazide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylphenol with isopropylacetohydrazide under controlled conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticonvulsant Activity

Research has indicated that derivatives of 2,5-dimethylphenoxy compounds exhibit anticonvulsant properties. A study evaluated various derivatives for their ability to inhibit seizures in animal models. The results showed that certain modifications to the hydrazide structure enhanced anticonvulsant activity significantly compared to the parent compound .

Antimicrobial Properties

In vitro studies have demonstrated that compounds related to this compound possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized compounds showed substantial antibacterial effects, with some derivatives demonstrating effectiveness against drug-resistant strains .

Hypolipidemic Effects

The compound has been evaluated for its potential as a hypolipidemic agent. In a comparative study, derivatives exhibited significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels in serum samples. The most effective derivative showed an IC50 value of 10.8 µM against the farnesoid X receptor (FXR), indicating strong antagonistic activity that could be leveraged for treating dyslipidemia .

Case Study 1: Anticonvulsant Activity Evaluation

A study conducted on a series of N-substituted hydrazides found that modifications in the phenoxy group significantly influenced anticonvulsant efficacy. The compound's ability to mitigate seizure activity was assessed using the maximal electroshock seizure model in rodents, revealing promising results for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base. Post-reaction, purification via silica gel flash chromatography (eluent: ethyl acetate/hexane) is critical for isolating the target compound. Yield optimization requires stoichiometric control of reactants and monitoring reaction time (e.g., 2 hours at room temperature) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing structural purity of this hydrazide derivative?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming molecular mass (e.g., observed m/z: 428.3 [M+H]+). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions, particularly for distinguishing phenoxy and isopropyl groups. Purity assessment via chiral HPLC (e.g., Chiralpak® OD column) is recommended for detecting stereoisomeric impurities .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardizing reaction conditions (e.g., solvent purity, reagent ratios, and temperature) and providing detailed chromatographic parameters (e.g., column type, eluent composition) are critical. Collaborative validation using shared reference standards and inter-lab comparisons of spectral data (NMR, HRMS) further enhance reproducibility .

Advanced Research Questions

Q. What strategies are recommended for resolving stereoisomers of this compound, and how does stereochemistry impact bioactivity?

- Methodological Answer : Chiral separation using supercritical fluid chromatography (SFC) with a Chiralpak® OD column (20% MeOH-DMEA in CO₂, 5 mL/min flow rate) effectively isolates enantiomers. Retention times (e.g., 1.610 vs. 2.410 minutes) and enantiomeric excess (>98%) should be quantified. Comparative bioactivity assays (e.g., antimicrobial or anti-inflammatory testing) on separated isomers reveal structure-activity relationships, as seen in analogous hydrazide derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. Molecular docking simulations identify potential binding interactions with biological targets (e.g., enzymes or receptors). For example, substituent modifications at the phenoxy or hydrazide moieties can be modeled to optimize binding affinity and metabolic stability .

Q. What statistical approaches are suitable for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) and factorial design (e.g., 2^k designs) help isolate variables influencing bioactivity. Contradictions in SAR data (e.g., conflicting IC₅₀ values) may arise from assay variability; hierarchical clustering or Bayesian meta-analysis can reconcile discrepancies by weighting data quality .

Q. How can researchers integrate high-throughput screening (HTS) with traditional synthetic methods to accelerate derivative discovery?

- Methodological Answer : Automated parallel synthesis platforms enable rapid generation of hydrazide analogs. HTS assays (e.g., fluorescence-based enzymatic inhibition) prioritize candidates for further optimization. Feedback loops between HTS results and synthetic iterations refine compound libraries, as demonstrated in kinase inhibitor research .

Q. What are the best practices for ensuring data integrity in collaborative studies involving this compound?

- Methodological Answer : Implement blockchain-based electronic lab notebooks (ELNs) to timestamp and encrypt experimental data. Cross-validate analytical results (e.g., NMR, HRMS) via third-party platforms like PubChem. Standardized metadata tagging (e.g., using CRDC classifications) ensures traceability across institutions .

Methodological Notes

- Stereochemical Analysis : Always confirm enantiomeric purity using SFC or chiral HPLC, as minor impurities can skew pharmacological data .

- Data Contradictions : Apply robust statistical frameworks (e.g., mixed-effects models) to account for inter-lab variability in bioactivity assays .

- Safety Compliance : Adhere to Chemical Hygiene Plan guidelines (e.g., OSHA standards) for handling hydrazide derivatives, which may exhibit toxicity or reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.